4-amino-N-(3-chloro-4-fluorobenzyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)pyrimidine-5-carboxamide
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Overview
Description
4-AMINO-N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-2-{1,4-DIOXA-8-AZASPIRO[45]DECAN-8-YL}PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a spirocyclic system, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}PYRIMIDINE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amidines and β-diketones.
Introduction of the spirocyclic system: This step involves the formation of the 1,4-dioxa-8-azaspiro[4.5]decane moiety, which can be synthesized through a series of nucleophilic substitution and cyclization reactions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}PYRIMIDINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring and the spirocyclic system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation required.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-AMINO-N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}PYRIMIDINE-5-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 4-AMINO-N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and spirocyclic compounds with comparable structures and functional groups. Examples include:
4-AMINO-N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}PYRIMIDINE-5-CARBOXAMIDE analogs: These compounds have slight modifications in their structure, such as different substituents on the aromatic ring or variations in the spirocyclic system.
Other pyrimidine-based drugs: Compounds like pyrimethamine and trimethoprim, which are used as antimicrobial agents.
Uniqueness
The uniqueness of 4-AMINO-N-[(3-CHLORO-4-FLUOROPHENYL)METHYL]-2-{1,4-DIOXA-8-AZASPIRO[4.5]DECAN-8-YL}PYRIMIDINE-5-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21ClFN5O3 |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-amino-N-[(3-chloro-4-fluorophenyl)methyl]-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H21ClFN5O3/c20-14-9-12(1-2-15(14)21)10-23-17(27)13-11-24-18(25-16(13)22)26-5-3-19(4-6-26)28-7-8-29-19/h1-2,9,11H,3-8,10H2,(H,23,27)(H2,22,24,25) |
InChI Key |
GTFDXGJXLSGFBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC=C(C(=N3)N)C(=O)NCC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
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